molecular formula C10H21N B1423994 3-(4-Methylpentyl)pyrrolidine CAS No. 1220021-17-9

3-(4-Methylpentyl)pyrrolidine

Cat. No. B1423994
CAS RN: 1220021-17-9
M. Wt: 155.28 g/mol
InChI Key: TWDWKTIDBBLOGB-UHFFFAOYSA-N
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Description

3-(4-Methylpentyl)pyrrolidine is a chemical compound with the molecular formula C10H21N . It contains a total of 32 bonds, including 11 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of 3-(4-Methylpentyl)pyrrolidine includes a five-membered ring, a secondary amine (aliphatic), and a Pyrrolidine .


Chemical Reactions Analysis

Pyrrolidine derivatives are known for their diverse biological activities, which can be influenced by the synthetic strategies used, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Drug Discovery and Antibacterial Agents

Pyrrolidine and its derivatives have been explored for their potential in drug discovery, particularly as antibacterial agents. Studies have shown that variations in the N′-substituents of pyrrolidine compounds can significantly affect their antibacterial activity. For instance, substituents like N′-Et, N′-H, N′-Pr, and N′-Ph have been investigated for their order of increasing antibacterial effectiveness .

Neuropharmacology

Pyrrolidine structures are also prevalent in neuropharmacological research due to their psychostimulant effects. Compounds like 3,4-Methylenedioxypyrovalerone (3,4-MDPV), a member of α-pyrrolidinophenones, are known for potent stimulation of dopamine circuitry in the brain .

Antiparasitic Activity

Pyrrolidine alkaloids have shown promise as antiparasitic agents. For example, certain pyrrolidine derivatives isolated from plant sources have demonstrated activity against various parasites such as Aedes aegypti and Anopheles sinensis with significant lethal concentration values .

Mechanism of Action

While the specific mechanism of action for 3-(4-Methylpentyl)pyrrolidine is not detailed in the search results, pyrrolidine derivatives are known to have a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Safety and Hazards

While specific safety and hazard information for 3-(4-Methylpentyl)pyrrolidine was not found, it’s important to handle all chemical compounds with care and appropriate safety measures. For example, pyrrolidine, a related compound, is known to be highly flammable and can cause severe skin burns and eye damage .

Future Directions

Pyrrolidine derivatives, including 3-(4-Methylpentyl)pyrrolidine, have potential for further exploration due to their diverse biological activities . They are considered a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .

properties

IUPAC Name

3-(4-methylpentyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(2)4-3-5-10-6-7-11-8-10/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDWKTIDBBLOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpentyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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